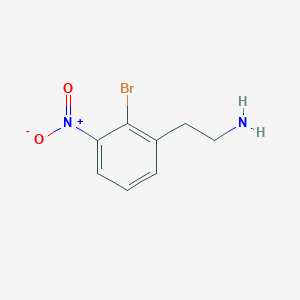
2-(2-Bromo-3-nitrophenyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Bromo-3-nitrophenyl)ethanamine is an organic compound with the molecular formula C8H9BrN2O2 It is a derivative of ethanamine, where the phenyl ring is substituted with a bromine atom at the second position and a nitro group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-nitrophenyl)ethanamine typically involves the bromination and nitration of a suitable precursor, followed by amination. One common method involves the following steps:
Bromination: Bromobenzene is dissolved in concentrated sulfuric acid and maintained at a temperature of 82°C. The mixture is stirred, and bromine is added dropwise. After the reaction is complete, the product is crystallized by cooling to obtain 2-bromobenzene.
Nitration: The brominated compound is then dissolved in methanol, and a nitrating agent such as nitric acid is added. The reaction is carried out at a controlled temperature to obtain 2-bromo-3-nitrobenzene.
Amination: The nitro compound is dissolved in acetonitrile, and ammonia is passed through the solution at 220°C.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and advanced purification techniques such as column chromatography and crystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-3-nitrophenyl)ethanamine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxide ions or alkoxide ions under suitable conditions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst, ethanol solvent.
Substitution: Sodium hydroxide, ethanol solvent, reflux conditions.
Oxidation: Potassium permanganate, acidic medium.
Major Products Formed
Reduction: 2-(2-Amino-3-nitrophenyl)ethanamine.
Substitution: 2-(2-Hydroxy-3-nitrophenyl)ethanamine.
Oxidation: 2-(2-Nitroso-3-nitrophenyl)ethanamine.
Scientific Research Applications
2-(2-Bromo-3-nitrophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Bromo-3-nitrophenyl)ethanamine involves its interaction with specific molecular targets and pathways. The bromine and nitro groups on the phenyl ring contribute to its reactivity and ability to form covalent bonds with biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-2-methylphenyl)ethanamine
- 2-(2-Bromo-4-nitrophenyl)ethanamine
- 2-(2-Chloro-3-nitrophenyl)ethanamine
Uniqueness
2-(2-Bromo-3-nitrophenyl)ethanamine is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C8H9BrN2O2 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-(2-bromo-3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C8H9BrN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4-5,10H2 |
InChI Key |
FHDLEABIJAWLQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Br)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















